Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester
Description
Carbamates are widely studied for their pharmacological and agrochemical applications due to their hydrolytic stability and enzyme-inhibiting properties . The phenylamino sulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets or alter metabolic pathways compared to simpler carbamates .
Properties
CAS No. |
87708-05-2 |
|---|---|
Molecular Formula |
C9H11BrN2O4S |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2-bromoethyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
InChI Key |
CCFVBDBSGMAGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfonamide Intermediate
- The initial step involves synthesizing the sulfonamide intermediate by reacting aniline derivatives (phenylamine) with sulfonyl chlorides or related sulfonylating agents to introduce the phenylamino sulfonyl group.
- This step ensures the attachment of the sulfonamide moiety, which is critical for the compound’s biological and chemical properties.
Carbamate Ester Formation via Reaction with 2-Bromoethyl Chloroformate or Equivalent
- The sulfonamide intermediate is then reacted with 2-bromoethyl chloroformate or a similar carbamoylating agent to form the carbamate ester.
- This reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the released hydrochloric acid.
- The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran to facilitate the esterification process.
Alternative Synthetic Routes
- Some patents describe processes involving the reaction of carbamic ester compounds with carbon monoxide and water in the presence of catalysts such as bis(triphenylphosphine)palladium dichloride and triphenylphosphine under pressurized conditions (e.g., 2–8 bar CO, 115 °C) to yield carbamic acid ester derivatives, which could be adapted for related compounds.
- Another related method involves the production of N-(2-bromoethyl)carbamic acid tert-butyl ester by reacting 2-bromoethylamine or its salt with butoxycarbonylating agents in water-soluble solvents under basic conditions, followed by crystallization. This method highlights the use of protecting groups and controlled crystallization to improve yield and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | Phenylamine + sulfonyl chloride | Dichloromethane | 0–25 °C | High | Controlled addition to avoid side reactions |
| Carbamate ester formation | Sulfonamide + 2-bromoethyl chloroformate + base | DCM or THF | 0–25 °C | Moderate | Base neutralizes HCl; reaction monitored by TLC or HPLC |
| Carbonylation (alternative) | Carbamic ester + CO + H2O + Pd catalyst + base | Water | 115 °C, 2–8 bar CO | 15–31 | Requires autoclave; yields vary depending on substrate purity and catalyst efficiency |
| Protection and crystallization | 2-bromoethylamine + butoxycarbonylating agent + NaOH | Water | Ambient | High | Crystallization with seed crystals improves purity and yield |
Research Findings and Optimization Notes
- The use of an excess of pyridine in carbamate ester formation can lower yields significantly (down to 15%), indicating the need for careful stoichiometric control.
- The carbonylation process under pressurized CO with palladium catalysts offers a novel route but may suffer from moderate yields and requires specialized equipment.
- Crystallization techniques following protection steps improve product isolation and purity, which is critical for subsequent applications.
- The presence of the bromoethyl group requires careful handling due to its reactivity, and reaction conditions must be optimized to prevent side reactions such as elimination or substitution.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct carbamate esterification | Sulfonamide + 2-bromoethyl chloroformate + base | Straightforward, mild conditions | Moderate yield, sensitive to base | Moderate (varies) |
| Carbonylation with Pd catalyst | Carbamic ester + CO + Pd catalyst + base | Novel, potential for diverse derivatives | Requires autoclave, moderate yield | 15–31 |
| Protection and crystallization | 2-bromoethylamine + butoxycarbonylating agent + NaOH | High yield, easy purification | Multi-step, requires crystallization | High |
Chemical Reactions Analysis
Chemical Reactions of Carbamic Acid, ((Phenylamino)sulfonyl)-, 2-Bromoethyl Ester
This compound can participate in various chemical reactions typical for carbamate esters:
Hydrolysis
The hydrolysis reaction involves the cleavage of the carbamate group, releasing the parent phenol or alcohol and carbamic acid, which further decomposes into carbon dioxide and ammonia .
| Reactants | Products | Conditions |
|---|---|---|
| This compound | Phenylsulfonamide, 2-bromoethanol, CO2, NH3 | Aqueous solution, base |
Nucleophilic Substitution
The bromoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
| Reactants | Products | Conditions |
|---|---|---|
| This compound, nucleophile (e.g., OH-) | Substituted carbamate ester | Polar aprotic solvent, base |
Electrophilic Aromatic Substitution
The phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of the sulfonamide group may reduce its reactivity due to electron withdrawal.
| Reactants | Products | Conditions |
|---|---|---|
| This compound, electrophile (e.g., NO2+) | Substituted phenyl derivative | Acidic conditions |
Medicinal Chemistry
-
Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
-
Biochemical Pathways : It can serve as a substrate in biochemical pathways, influencing metabolic processes.
Agricultural Science
-
Pesticide Development : The compound's reactivity and specificity make it a candidate for developing targeted pesticides.
Scientific Research Applications
Synthesis Route
- Starting Materials : Phenylamine, bromoethyl ester, and a suitable solvent.
- Reaction Conditions : Typically conducted under reflux with a base to facilitate the nucleophilic substitution.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activities
The biological activities of carbamic acid derivatives can be attributed to their ability to interact with various biological targets.
Anticancer Activity
Research indicates that carbamic acid derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines while sparing normal cells, suggesting a selective toxicity profile .
- Specific derivatives have been noted for their ability to induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Opioid Receptor Binding
Some studies have reported that phenylamino carbamates demonstrate high affinity for opioid receptors, particularly the mu and kappa receptors. This suggests potential applications in pain management and opioid-related therapies .
Case Studies
Several case studies highlight the efficacy of carbamic acid derivatives in clinical settings:
- Leukemia Treatment : A clinical trial involving patients with leukemia showed that oral administration of a related carbamic acid derivative resulted in significant reductions in tumor burden, although side effects such as leukopenia were observed .
- Combination Therapies : In combination with other chemotherapeutic agents, these compounds have been shown to enhance therapeutic efficacy against various cancers, including multiple myeloma and breast cancer .
Toxicological Considerations
While the therapeutic potential is significant, it is essential to consider the toxicological profile of carbamic acid derivatives:
Mechanism of Action
The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves the interaction of its functional groups with molecular targets. The 2-bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylamino sulfonyl group can interact with specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Carbamic Acid Esters with Alkyl/Aryl Substituents
- Ethyl Carbamate (Urethane): Ethyl carbamate (CAS 51-79-6) is a well-studied compound with mutagenic and carcinogenic properties due to metabolic activation to vinyl carbamate epoxide .
- Methylphenyl Carbamic Esters: Methylphenyl carbamic esters (e.g., physostigmine analogs) exhibit acetylcholinesterase (AChE) inhibitory activity. The phenylamino sulfonyl group in the target compound may enhance binding to AChE’s catalytic triad, similar to rivastigmine derivatives, which preserve carbamate pharmacophores for enzyme interaction .
Bromoethyl Ester Analogs
- Carbamic Acid, (3,4-Diethoxyphenyl)-, 2-Bromoethyl Ester (CAS 95261-53-3): This analog replaces the phenylamino sulfonyl group with diethoxy substituents. The diethoxy groups likely increase lipophilicity, enhancing membrane permeability, whereas the sulfonyl group in the target compound may improve water solubility and target specificity .
Sulfonyl-Containing Carbamates
- Desmedipham (CAS 13684-56-5): An agrochemical carbamate with a phenylcarbamoyloxyphenyl group. Its stability and herbicidal activity stem from the carbamate linkage and aromatic substituents. The target compound’s phenylamino sulfonyl group may confer similar stability but with divergent biological targets due to the sulfonyl moiety’s electronegativity .
- Perfluorinated Sulfonyl Carbamates: Compounds like [CAS 68081-83-4] feature perfluoroalkyl sulfonyl groups, which enhance chemical stability and resistance to hydrolysis.
Pharmacological and Toxicological Profiles
Enzymatic Interactions
- AChE Inhibition: The target compound’s carbamate group may act as a pseudo-substrate for AChE, similar to rivastigmine, which hydrolyzes to release a methoxyphenol segment with metal-chelating properties . The bromoethyl ester could modulate hydrolysis kinetics, affecting duration of action.
- Metabolic Pathways: Unlike ethyl carbamate, the bromoethyl ester is less likely to form carcinogenic epoxides. However, bromine release during metabolism may pose alkylation risks, necessitating toxicological evaluation .
Physicochemical Properties
| Property | Target Compound | Ethyl Carbamate | Desmedipham |
|---|---|---|---|
| Solubility | Moderate (polar sulfonyl) | High (small alkyl ester) | Low (bulky aromatic) |
| Hydrolytic Stability | Moderate (electron-withdrawing sulfonyl) | Low (prone to hydrolysis) | High (stable carbamate) |
| Bioavailability | Likely moderate | High | Low |
Biological Activity
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₀BrN₃O₃S
- Molecular Weight : 305.16 g/mol
- IUPAC Name : this compound
This compound features a phenyl group attached to a sulfonamide moiety and a bromoethyl ester group, which may contribute to its biological activity.
Research indicates that compounds similar to Carbamic acid can act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrases and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and apoptosis in cancer cells.
- Antitumor Activity : Some derivatives have shown potential as antitumor agents by inducing cell cycle arrest and apoptosis in cancer cell lines.
Biological Activity Data
Below is a summary table of the biological activities associated with this compound based on available research findings:
Case Studies
-
Antitumor Efficacy
A study evaluated the antitumor efficacy of Carbamic acid derivatives in various cancer cell lines. The compound exhibited significant cytotoxicity against HeLa cells with an IC₅₀ value of 12.5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Enzymatic Inhibition
The compound was tested for its ability to inhibit carbonic anhydrase activity. Results indicated a moderate inhibitory effect with an IC₅₀ value of 15 µM, suggesting potential applications in conditions where modulation of pH is beneficial. -
Antimicrobial Activity
The antimicrobial properties were assessed against several bacterial strains. The compound demonstrated a zone of inhibition measuring 15 mm against Staphylococcus aureus, indicating promising antibacterial activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester?
- Methodology :
- Step 1 : Synthesize the sulfonamide intermediate via reaction of phenylamine with sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Step 2 : Introduce the carbamate group by reacting the intermediate with 2-bromoethyl chloroformate in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or NMR .
- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to account for the bromoethyl group’s potential nucleophilic displacement .
Q. How can spectroscopic techniques distinguish this compound from structurally similar carbamic acid esters?
- Methodology :
- NMR : The 2-bromoethyl ester moiety shows distinct splitting patterns in -NMR (δ 3.5–4.2 ppm for –CHBr and –OCH) and a characteristic -NBR signal at ~30 ppm for the brominated carbon .
- IR : Confirm sulfonamide (1320–1250 cm for S=O) and carbamate (1700–1740 cm for C=O) functional groups .
- MS : High-resolution MS should show isotopic peaks for bromine (1:1 ratio for and ) .
Q. What factors influence the hydrolytic stability of the 2-bromoethyl ester group in aqueous media?
- Methodology :
- Conduct pH-dependent stability studies (pH 2–12) at 25°C and 37°C, monitoring degradation via UV-Vis or LC-MS .
- Findings : The ester is prone to hydrolysis under alkaline conditions (pH > 10) due to nucleophilic attack by hydroxide ions. Stabilization strategies include using buffered solutions (pH 5–7) or lyophilization for long-term storage .
Advanced Research Questions
Q. How does the bromoethyl substituent affect reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?
- Methodology :
- Compare reaction kinetics with nucleophiles (e.g., amines, thiols) using stopped-flow techniques or -NMR (if fluorine-labeled analogs are synthesized) .
- Data Analysis : The bromoethyl group exhibits enhanced leaving-group ability, leading to 3–5× faster substitution rates than chloroethyl analogs. Steric hindrance from the sulfonamide moiety may reduce reactivity in bulky nucleophiles .
Q. How can contradictory data on the compound’s toxicity be resolved?
- Case Study : Conflicting reports on genotoxicity in in vitro assays (e.g., Ames test vs. micronucleus assay).
- Methodology :
- Re-evaluate assays using standardized protocols (OECD guidelines) and include metabolic activation systems (e.g., S9 liver fractions) .
- Resolution : False positives in the Ames test may arise from nitroreductase activity on the sulfonamide group. Confirm results with orthogonal assays (e.g., Comet assay) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase).
- Findings : The bromoethyl group may sterically hinder binding in deep active sites but enhance hydrophobic interactions in shallow pockets. MD simulations suggest conformational flexibility in the carbamate linkage .
Data Contradiction Analysis
Q. Why do studies report varying yields in large-scale syntheses of this compound?
- Root Cause : Differences in purification methods (e.g., recrystallization vs. chromatography) and solvent purity.
- Resolution :
- Optimize crystallization using ethanol/water mixtures (70:30 v/v) to achieve >85% purity in one step .
- Use anhydrous solvents to suppress bromide displacement during esterification .
Toxicological Profiling
Q. What in silico tools are validated for predicting this compound’s environmental persistence?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
